2-{imidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine hydrobromide
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Overview
Description
2-{imidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine hydrobromide is a chemical compound that belongs to the class of imidazo[1,2-a]pyrimidines. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. The imidazo[1,2-a]pyrimidine scaffold is known for its biological activity and is often used in the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{imidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine hydrobromide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-{imidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, and thiols under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyrimidine derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .
Scientific Research Applications
2-{imidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine hydrobromide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-{imidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors to influence signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-{imidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine hydrochloride
- 2-{imidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrochloride
- 2-{imidazo[1,2-a]pyridin-2-yl}ethan-1-amine hydrochloride
- 2-{3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl}ethan-1-amine hydrochloride
- 2-{2-methyl-3H-imidazo[4,5-b]pyridin-3-yl}ethan-1-amine hydrochloride
Uniqueness
2-{imidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide salt. This unique structure may confer distinct biological activities and chemical reactivity compared to its analogs. The hydrobromide salt form can also influence the compound’s solubility and stability, making it suitable for specific applications .
Properties
CAS No. |
1365836-55-0 |
---|---|
Molecular Formula |
C8H11BrN4 |
Molecular Weight |
243.1 |
Purity |
95 |
Origin of Product |
United States |
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